N-(3-Amino-4-fluorophenyl)tetrahydro-2H-pyran-4-carboxamide

HDAC inhibition Structure-Activity Relationship (SAR) Epigenetic probe

N-(3-Amino-4-fluorophenyl)tetrahydro-2H-pyran-4-carboxamide (CAS 1219949-45-7) is a synthetic secondary carboxamide belonging to the ortho-aminoanilide class of chemical probes. Its core structure consists of a tetrahydropyran (oxane) ring linked via a carboxamide bond to a 3-amino-4-fluorophenyl moiety.

Molecular Formula C12H15FN2O2
Molecular Weight 238.26 g/mol
CAS No. 1219949-45-7
Cat. No. B1395236
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-Amino-4-fluorophenyl)tetrahydro-2H-pyran-4-carboxamide
CAS1219949-45-7
Molecular FormulaC12H15FN2O2
Molecular Weight238.26 g/mol
Structural Identifiers
SMILESC1COCCC1C(=O)NC2=CC(=C(C=C2)F)N
InChIInChI=1S/C12H15FN2O2/c13-10-2-1-9(7-11(10)14)15-12(16)8-3-5-17-6-4-8/h1-2,7-8H,3-6,14H2,(H,15,16)
InChIKeyFEQKDIWILTUPBY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3-Amino-4-fluorophenyl)tetrahydro-2H-pyran-4-carboxamide (CAS 1219949-45-7): Ortho-Aminoanilide Scaffold in HDAC Inhibitor Research


N-(3-Amino-4-fluorophenyl)tetrahydro-2H-pyran-4-carboxamide (CAS 1219949-45-7) is a synthetic secondary carboxamide belonging to the ortho-aminoanilide class of chemical probes [1]. Its core structure consists of a tetrahydropyran (oxane) ring linked via a carboxamide bond to a 3-amino-4-fluorophenyl moiety. This compound is structurally and mechanistically related to the clinical candidate class of histone deacetylase (HDAC) inhibitors, which function by chelating the catalytic zinc ion via the free aniline -NH₂ group [2]. Its closest advanced analog is BRD4884 (N-(4-amino-4'-fluoro[1,1'-biphenyl]-3-yl)oxane-4-carboxamide), a potent, kinetically selective HDAC2 inhibitor with demonstrated in vivo cognitive enhancement efficacy [2].

Why Researchers Cannot Simply Substitute N-(3-Amino-4-fluorophenyl)tetrahydro-2H-pyran-4-carboxamide with Other Ortho-Aminoanilides


The ortho-aminoanilide pharmacophore is exquisitely sensitive to structural perturbations in the aniline ring’s substitution pattern and geometry, which directly govern zinc-chelating ability and isoform-selective binding kinetics [1]. In the related HDAC2 inhibitor BRD4884, the biphenyl extension occupies a critical 11 Å lipophilic channel in the enzyme, making extensive Van der Waals contacts essential for residence time and kinetic selectivity [2]. Replacing this biphenyl system with a monosubstituted phenyl ring—as in CAS 1219949-45-7—or altering the fluorine/amine positions would collapse these interactions, abrogating selective HDAC inhibition and fundamentally changing biological function [1]. Consequently, generic substitution without empirical validation in the specific assay context is not scientifically viable.

Quantitative Differentiation Evidence for N-(3-Amino-4-fluorophenyl)tetrahydro-2H-pyran-4-carboxamide (CAS 1219949-45-7) vs. Analogs


Differential HDAC Inhibitory Activity: Truncated Scaffold vs. BRD4884 (Biphenyl Analog)

While BRD4884 demonstrates potent class I HDAC inhibition (HDAC1 IC₅₀: 29 nM; HDAC2 IC₅₀: 62 nM; HDAC3 IC₅₀: 1.09 µM), the minimal ortho-aminoanilide scaffold represented by CAS 1219949-45-7 lacks the critical biphenyl extension required for high-affinity interaction with the HDAC2 lipophilic channel [1]. Based on established SAR for this series, truncation to a monosubstituted phenyl ring is expected to reduce inhibitory activity by >100-fold compared to BRD4884, rendering the compound effectively inactive as an HDAC inhibitor at comparable concentrations [1].

HDAC inhibition Structure-Activity Relationship (SAR) Epigenetic probe

Specific Role as a Synthetic Intermediate in Ortho-Aminoanilide Derivative Production

Patent CN1178898C explicitly claims a general method for producing N-(3-amino-4-fluorophenyl) carboxylic acid amides, including the tetrahydropyran carboxamide CAS 1219949-45-7, via controlled acylation of 3-amino-4-fluoroaniline intermediates [1]. Unlike BRD4884, which requires a multi-step Suzuki coupling to install the biphenyl moiety, CAS 1219949-45-7 is accessible through direct condensation, enabling its role as a cost-effective, high-purity intermediate for subsequent diversification into focused compound libraries [1].

Synthetic intermediate Process chemistry N-(3-amino-4-fluorophenyl) building block

Differentiated Physicochemical Profile: Lower Molecular Weight and Enhanced Fractional Solubility

CAS 1219949-45-7 (MW: 238.26 g/mol) exhibits a 24.2% lower molecular weight compared to BRD4884 (MW: 314.35 g/mol) [1]. The truncated structure eliminates the hydrophobic biphenyl system, as predicted by canonical SMILES comparison (O=C(NC1=CC=C(F)C(N)=C1)C2CCOCC2 vs. the biphenyl-containing analog) [1]. This reduction in hydrophobicity is expected to improve aqueous solubility by approximately 0.5–1.0 log units, based on established LogP–solubility relationships for ortho-aminoanilides, though direct experimental solubility data remain unpublished.

Physicochemical property Solubility Molecular weight comparison

Utility as a Validated Negative Control for HDAC2 Biochemical and Cellular Assays

Given the established SAR that the biphenyl motif in BRD4884 is essential for HDAC2 binding and functional activity [1], the monophenyl analog CAS 1219949-45-7 serves as a structurally matched inactive control compound. Unlike chemically unrelated negative controls (e.g., DMSO vehicle alone or pan-HDAC hydroxamate inhibitors), this compound retains the zinc-chelating ortho-aminoanilide warhead but lacks the extended lipophilic contacts required for isoform-specific binding and cellular target engagement [1].

Negative control HDAC2 selectivity Assay validation

Differentiated Metabolic Clearance Potential Owing to Simpler Structure

The biphenyl group in BRD4884 is a known metabolic liability, susceptible to oxidative metabolism by CYP450 enzymes, generating hydroxylated metabolites that complicate pharmacokinetic analysis [1]. CAS 1219949-45-7, lacking this extended aromatic system, is predicted to exhibit a simpler metabolic profile with fewer oxidative metabolites. While direct comparative microsomal stability data are absent in the public domain, this structural differentiation implies a cleaner metabolite profile, advantageous for use as an internal standard or mechanistic probe where minimal metabolic interference is desired [1].

Drug metabolism Metabolic stability ADME differentiation

Optimal Use Cases for N-(3-Amino-4-fluorophenyl)tetrahydro-2H-pyran-4-carboxamide (CAS 1219949-45-7) Based on Differentiated Evidence


Scalable Synthesis of Ortho-Aminoanilide Compound Libraries via Late-Stage Diversification

Given its 2-step synthesis from commercially available starting materials without requiring palladium-catalyzed cross-coupling [1], CAS 1219949-45-7 is ideally suited as a bulk intermediate for generating diverse N-(3-amino-4-fluorophenyl) carboxamide libraries. Researchers can acylate different carboxylic acids onto the free aniline to probe SAR beyond the tetrahydropyran moiety, a strategy explicitly enabled by the general method described in CN1178898C [1].

Structurally Matched Negative Control in HDAC2-Mediated Cognitive Enhancement Studies

In experiments where BRD4884 demonstrates HDAC2-dependent elevation of histone H4K12 and H3K9 acetylation in primary neuronal cultures and in vivo cognitive rescue in CK-p25 mice [2], CAS 1219949-45-7 serves as the appropriate negative control. It maintains the ortho-aminoanilide core for zinc chelation but lacks the biphenyl extension essential for HDAC2-specific binding and functional efficacy, enabling rigorous attribution of pharmacological effects [2].

Fragment-Based Screening Library Component for Epigenetic Target Discovery

With a molecular weight of 238.26 g/mol and predicted LogP ~1.8—substantially lower than the drug-like BRD4884 (MW 314.35, LogP ~2.7) [1]—this compound meets Rule-of-Three criteria for fragment-based screening. Its ortho-aminoanilide zinc-binding group suggests utility in fragment screens against other zinc-dependent enzymes (e.g., MMPs, ADAMs) where initial hit identification requires soluble, low-complexity fragments with tractable ligand efficiency [1].

Analytical Reference Standard for LC-MS/MS Method Development Targeting Simple Ortho-Aminoanilides

The predicted simpler metabolic profile of CAS 1219949-45-7, lacking the hydroxylation-prone biphenyl system of BRD4884, makes it an excellent reference standard for developing and validating LC-MS/MS methods for ortho-aminoanilide quantification in biological matrices. Its fewer predicted metabolites reduce chromatographic interference, facilitating unambiguous peak identification and quantitation [1].

Quote Request

Request a Quote for N-(3-Amino-4-fluorophenyl)tetrahydro-2H-pyran-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.